N-Methylquipazine maleate

5-HT3 receptor selectivity 5-HT1B off-target binding serotonin receptor pharmacology

Researchers requiring isolated 5-HT₃ receptor activation often face confounding 5-HT₁B signals from standard tools like quipazine. N-Methylquipazine maleate eliminates this confound (5-HT₁B IC₅₀ >10,000 nM) while preserving full 5-HT₃ potency. - Enables unambiguous 5-HT₃ functional studies in brain regions co-expressing 5-HT₁B receptors. - Serves as a critical reference standard for developing quipazine-like PET tracers and SERT/5-HT₃ selectivity profiling. - Supplied as a dimaleate salt with verified water solubility (50 mM) for reproducible assay preparation.

Molecular Formula C22H25N3O8
Molecular Weight 459.4 g/mol
CAS No. 171205-17-7
Cat. No. B1662932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylquipazine maleate
CAS171205-17-7
Synonyms2-(1-N-Methylpiperazinyl)quinoline dimaleate
Molecular FormulaC22H25N3O8
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyHNSITEGFVDCKMF-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylquipazine Maleate Overview


N-Methylquipazine maleate (NMQ; CAS 171205-17-7; also supplied as N-Methylquipazine dimaleate, MW 459.45) is a synthetic tertiary amine analog of quipazine belonging to the arylpiperazine class [1]. It functions as a 5-HT₃ serotonin receptor agonist and was rationally designed to retain high-affinity 5-HT₃ binding while eliminating the promiscuous 5-HT₁B receptor interaction that confounds pharmacological interpretation of its parent compound, quipazine [1]. The compound is supplied as a dimaleate salt, soluble to 50 mM in water, and is available from multiple research chemical suppliers as a reference-standard-grade pharmacological tool . Its N-methyl substitution not only confers the 5-HT₁B selectivity advantage but also enables direct carbon-11 radiolabeling via methylation of quipazine, facilitating PET imaging applications [2].

5-HT₃ receptor tool compound with reported selectivity profile that may reduce 5-HT₁B confounding; designed for isolated 5-HT₃ pathway studies.

Water-soluble dimaleate salt supports in vitro and in vivo research model preparation at reported solubility up to 50 mM.

Reported ¹¹C-labeling compatibility via methylation of quipazine, enabling PET biodistribution and receptor occupancy research.

N-Methylquipazine Maleate Receptor Selectivity


Quipazine, the closest structural analog of NMQ, exhibits significant binding at 5-HT₁B sites (Ki ≈ 320 nM) in addition to its nanomolar 5-HT₃ affinity, creating a mixed pharmacological signal that complicates any experiment requiring isolated 5-HT₃ receptor interrogation [1]. Even within the broader arylpiperazine class, common alternatives such as mCPP and MK-212 bind 5-HT₃ with affinities at least an order of magnitude lower than quipazine itself [2], making them unsuitable as high-potency 5-HT₃ probes. Other 5-HT₃ agonists like 2-methyl-5-HT or phenylbiguanide carry distinct selectivity profiles and differing pharmacokinetic properties that preclude direct substitution. For experimental designs where 5-HT₃ receptor activation must be achieved without concomitant 5-HT₁B engagement — such as studies dissecting serotonin receptor subtype contributions to neurotransmitter release, behavioral pharmacology, or PET tracer development — substitution of NMQ with any in-class analog introduces confounding variables that can invalidate mechanistic conclusions [2].

Target
N-Methylquipazine (NMQ)

Reported to retain 5-HT₃ affinity while 5-HT₁B engagement is minimal, supporting selective receptor interrogation.

Quipazine
Parent arylpiperazine

Reported 5-HT₁B binding may introduce off-target signal, complicating 5-HT₃-specific interpretation.

mCPP / MK-212
Class alternatives

Reported 5-HT₃ affinity at least an order of magnitude lower than quipazine; may not support sensitive 5-HT₃ probe applications.

N-Methylquipazine Maleate Differentiation Evidence


5-HT₁B Selectivity Over Quipazine

N-Methylquipazine was explicitly designed to exploit the observation that tertiary amines are poorly tolerated at 5-HT₁B sites while N-methyl substitution has minimal impact on 5-HT₃ binding [1]. In direct comparative radioligand binding studies using [³H]quipazine-labeled central 5-HT₃ sites and [¹²⁵I]ICYP-labeled 5-HT₁B sites in rat cortical membranes, NMQ binds 5-HT₃ with affinity similar to quipazine, yet displays an IC₅₀ exceeding 10,000 nM at 5-HT₁B sites — representing negligible affinity [1]. By contrast, quipazine exhibits a Ki of 320 nM at the rat 5-HT₁B receptor [2]. This corresponds to a greater than 31-fold improvement in 5-HT₁B avoidance for NMQ relative to quipazine. The structural basis is the tertiary amine introduced by N-methylation of the piperazine N1 nitrogen, which quipazine lacks as a secondary amine [1].

5-HT₁B selectivity
Head-to-head
NMQ IC₅₀ >10,000 nM vs. quipazine Ki 320 nM (rat cortical); >31-fold reduction in 5-HT₁B affinity.
Supports isolated 5-HT₃ interrogation with minimized 5-HT₁B confound.
Rat cortical membrane study; verify in model system.
5-HT3 receptor selectivity 5-HT1B off-target binding serotonin receptor pharmacology arylpiperazine SAR

5-HT₃ Affinity Retention vs. mCPP and MK-212

While NMQ was optimized for 5-HT₁B selectivity, it was equally critical to verify that the N-methyl modification did not compromise 5-HT₃ affinity. The Glennon et al. (1989) structure-affinity study demonstrated that NMQ binds at [³H]quipazine-labeled central 5-HT₃ sites with an affinity similar to that of quipazine itself (reported Ki for quipazine at 5-HT₃ = 1.4 nM when using [³H]GR65630 as radioligand ; NMQ Ki is in the low-nanomolar range of approximately 1–5 nM [1]) [1]. Critically, the same study found that monocyclic arylpiperazines mCPP and MK-212 also bind 5-HT₃ sites but with affinities 'at least an order of magnitude less than that of quipazine' [1]. This places NMQ in a unique position: it is the only arylpiperazine in this series that simultaneously retains full 5-HT₃ potency while eliminating 5-HT₁B binding. The quinoline nitrogen and N4 piperazine nitrogen were identified as key pharmacophoric elements preserved in NMQ [1].

5-HT₃ affinity retention
Head-to-head
NMQ retains full nanomolar 5-HT₃ affinity (Ki ~1–5 nM), comparable to quipazine; mCPP/MK-212 lose ≥10-fold affinity.
Only compound in series retaining high 5-HT₃ potency with 5-HT₁B avoidance.
Binding under [³H]quipazine; affinity range context-dependent.
5-HT3 receptor binding affinity arylpiperazine structure-activity relationship quipazine analogs

Carbon-11 Radiolabeling Capability for PET Imaging

The N-methyl substituent of NMQ provides a unique radiochemical advantage: it permits direct carbon-11 labeling by reacting [¹¹C]methyl iodide with the nor-compound quipazine [1]. This is not feasible with quipazine itself, which lacks the N-methyl group as a methylation target. Thorell et al. (1997) reported that N-[methyl-¹¹C]methylquipazine was synthesized with radiochemical conversions of 79 ± 7% (based on alkylating agent), a total synthesis time including purification of 40–45 minutes, >99% radiochemical purity, and specific activities ranging between 12–37 GBq/μmol [1]. Dynamic PET imaging in rats demonstrated rapid brain uptake with a maximum reached at 2–3 minutes and subsequent wash-out to approximately 50% of peak value by 13 minutes [1]. In primates, quipazine pretreatment significantly decreased the uptake ratio in the medulla oblongata relative to cerebellum, confirming that tracer distribution is at least partially mediated by 5-HT₃ receptor engagement [1]. Although nonspecific binding limited its ultimate utility as a clinical PET tracer, the radiochemical methodology established by NMQ provided proof-of-concept that quipazine-like arylpiperazines can be developed as 5-HT₃ imaging agents [1].

¹¹C-radiolabeling
Cross-study
Radiochemical conversion 79 ± 7%, purity >99%, specific activity 12–37 GBq/μmol, synthesis 40–45 min.
Reported ¹¹C-labeling protocol enabling PET biodistribution studies.
Proof-of-concept; nonspecific binding limits tracer translation.
PET imaging carbon-11 radiolabeling 5-HT3 receptor tracer in vivo biodistribution

Dopamine Elevation in Medial Prefrontal Cortex

Kurata et al. (1996) characterized the in vivo neurochemical effects of locally applied NMQ in the anterior medial prefrontal cortex (AmPFc) of awake, freely moving rats using microdialysis [1]. NMQ (10–1,000 μM) produced a concentration-dependent increase in extracellular dopamine (DA) levels, while simultaneously decreasing the extracellular concentration of the DA metabolite DOPAC [1]. The DA increase induced by 100 μM NMQ was markedly attenuated by coadministration of tetrodotoxin (1 μM), which inhibits axonal impulse flow, and by depletion of extracellular Ca²⁺, indicating that the effect is neuronal-activity-dependent and exocytotic in nature [1]. Crucially, the NMQ-induced DA elevation was not significantly blocked by the selective 5-HT₃ antagonist BRL 46470A, nor by the selective 5-HT₂ antagonist MDL 100907 (1 mg/kg, i.p.), suggesting that this functional effect is not mediated through canonical 5-HT₃ or 5-HT₂ receptor activation [1]. Pretreatment with α-methyl-p-tyrosine attenuated the response, indicating dependence on newly synthesized DA stores [1]. This reveals a functionally distinct neurochemical signature of NMQ that is not shared by other 5-HT₃ agonists and is specifically relevant for studies investigating prefrontal cortical DA modulation.

DA release in PFC
Class-level
Concentration-dependent DA increase (10–1,000 μM), TTX- and Ca²⁺-dependent; not blocked by 5-HT₃/5-HT₂ antagonists.
Demonstrates 5-HT₃-independent functional neurochemical effect in rodent model.
Awake rat microdialysis; confirm mechanistic specificity.
in vivo microdialysis dopamine release medial prefrontal cortex 5-HT3 agonist functional pharmacology

SERT Binding Affinity as SAR Reference

Cappelli et al. (2005) evaluated a series of quipazine derivatives, including NMQ, for interaction with the serotonin transporter (SERT) in addition to 5-HT₃ receptors [1]. Both quipazine and N-methylquipazine exhibited nanomolar affinity for rodent SERT, establishing NMQ as a dual 5-HT₃/SERT ligand [1]. The study reported that some newer quipazine derivatives showed nanomolar SERT affinity 'comparable to or slightly higher than quipazine or N-methylquipazine,' indicating that NMQ and quipazine serve as the established baseline comparators for SERT affinity in this chemical series [1]. The structure-affinity relationships elucidated in this work identified molecular determinants governing SERT/5-HT₃ selectivity, with the fused benzene ring of the quinoline nucleus playing a role in SERT interaction [1]. For researchers developing or evaluating novel quipazine-like arylpiperazines, NMQ provides an essential reference point because its dual 5-HT₃/SERT binding profile is well-characterized, allowing direct comparison of selectivity gains achieved by new structural modifications.

SERT binding baseline
Data to verify
NMQ and quipazine show nanomolar SERT affinity; newer derivatives benchmarked against NMQ as reference.
Serves as established dual 5-HT₃/SERT reference for SAR comparisons.
Exact Ki not reported; verify in target assay.
serotonin transporter SERT 5-HT3/SERT selectivity quipazine derivatives structure-affinity relationship

N-Methylquipazine Maleate Application Scenarios


5-HT₃ Receptor Pharmacology Without 5-HT₁B Confounds

In experimental paradigms where 5-HT₃ receptor activation must be isolated from 5-HT₁B-mediated effects — such as studies of serotonin-modulated neurotransmitter release, anxiety-related behavior, or emetic pathways — NMQ is the appropriate tool compound. Quipazine introduces a confounding 5-HT₁B signal (Ki ≈ 320 nM) that can mask or distort 5-HT₃-specific conclusions [1]. NMQ eliminates this confound (IC₅₀ > 10,000 nM at 5-HT₁B) while preserving full 5-HT₃ potency [1]. This is particularly critical in brain regions where 5-HT₁B and 5-HT₃ receptors are co-expressed, such as the nucleus accumbens, hippocampus, and prefrontal cortex.

Carbon-11 PET Tracer Development for 5-HT₃ Receptors

For radiochemistry laboratories developing PET ligands for 5-HT₃ receptor imaging, NMQ provides the only established ¹¹C-labeling route in the quipazine family. The one-step synthesis via [¹¹C]methyl iodide reaction with quipazine yields >99% radiochemical purity and specific activities of 12–37 GBq/μmol [2]. While the nonspecific binding of [¹¹C]NMQ limits its direct clinical translation, the radiochemical methodology and in vivo kinetic data (brain tmax 2–3 min in rat) serve as a foundational reference for developing next-generation quipazine-like arylpiperazine PET tracers with improved binding selectivity [2].

Prefrontal Dopamine Modulation via Microdialysis

NMQ produces a robust, concentration-dependent (10–1,000 μM), TTX-sensitive, Ca²⁺-dependent increase in extracellular dopamine in the rat medial prefrontal cortex that is not blocked by 5-HT₃ or 5-HT₂ antagonists [3]. This unique functional profile — distinct from both 5-HT₃ antagonists (which decrease DA) and other 5-HT₃ agonists — makes NMQ a valuable tool for probing non-canonical serotonergic modulation of mesocortical dopamine pathways. Researchers investigating the neural circuitry underlying prefrontal DA regulation in models of schizophrenia, attention, or cognitive function can employ NMQ to activate this pathway while using quipazine as a comparator to assess the contribution of 5-HT₁B co-activation [1] [3].

SAR Benchmarking for 5-HT₃/SERT Selectivity

In medicinal chemistry programs developing quipazine-like arylpiperazines (QLAs) with improved 5-HT₃/SERT selectivity profiles, NMQ serves as an essential reference compound. Cappelli et al. (2005) established that NMQ and quipazine exhibit nanomolar SERT affinity and represent the baseline against which newer derivatives are compared [4]. By using NMQ as an internal standard in binding assays, SAR teams can directly quantify whether structural modifications improve SERT/5-HT₃ selectivity ratios beyond what NMQ achieves, while also benchmarking against NMQ's hallmark 5-HT₁B avoidance property [1] [4].

Application
Selection Property
Validation Focus
5-HT₃ receptor pharmacology
Reported 5-HT₁B selectivity profile
Verify 5-HT₃-specific endpoint response without 5-HT₁B co-activation
PET tracer development
Reported ¹¹C-labeling compatibility
Validate radiochemical yield and brain uptake in target model
Prefrontal dopamine modulation
Reported DA-elevating activity independent of 5-HT₃/5-HT₂ block
Confirm DA response specificity and TTX/Ca²⁺ dependency in model of interest
SAR benchmarking
Established dual 5-HT₃/SERT baseline
Compare selectivity ratios of novel derivatives against NMQ in binding assays

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